molecular formula C17H14ClF2NO4 B2682534 Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate CAS No. 339030-58-9

Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate

Cat. No.: B2682534
CAS No.: 339030-58-9
M. Wt: 369.75
InChI Key: TWEXXDGGFZISLI-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate is a synthetic aromatic ester derivative featuring a benzoate backbone substituted with an amino-linked difluoroacetyl group and a 4-chloro-2-methylphenoxy moiety. Its structure integrates multiple functional groups:

  • Methyl benzoate core: Enhances lipophilicity, influencing membrane permeability and environmental persistence.
  • Difluoroacetyl group: The electron-withdrawing fluorine atoms may improve metabolic stability and binding affinity to biological targets.

The difluoro modification in the target compound may enhance its efficacy or environmental resilience compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 4-[[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO4/c1-10-9-12(18)5-8-14(10)25-17(19,20)16(23)21-13-6-3-11(4-7-13)15(22)24-2/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEXXDGGFZISLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)C(=O)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The compound’s difluoroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorinated phenoxy moiety may also contribute to its biological effects by interacting with cellular membranes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several phenoxyacetic acid derivatives and related esters/amides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Features CAS No. Applications Differences vs. Target Compound
MCPA (4-Chloro-2-methylphenoxy)acetic acid - Carboxylic acid group
- Herbicidal activity via auxin mimicry
94-74-6 Herbicide (broadleaf weeds) Lacks difluoroacetyl and benzoate ester; lower lipophilicity .
Methyl 4-(4-chloro-2-methylphenoxy)butanoate Methyl ester of 4-(4-chloro-2-methylphenoxy)butanoic acid - Butanoate ester chain
- Likely proherbicide
N/A Potential herbicide Longer aliphatic chain; no fluorine or amino linkage .
2-(4-Chloro-2-methylphenoxy)-N-(4-cyanophenyl)acetamide Acetamide with 4-cyanophenyl group - Cyanophenyl enhances systemic uptake
- Amide group improves stability
N/A Agrochemical candidate Replaces difluoroacetyl with acetamide; cyanophenyl alters target specificity .
MCPA Sodium Salt Sodium (4-chloro-2-methylphenoxy)acetate - Water-soluble formulation
- Rapid foliar absorption
3653-48-3 Herbicide Ionic form increases solubility but reduces soil persistence vs. methyl ester .

Key Insights :

The methyl benzoate core increases lipophilicity, favoring cuticular penetration in plants over MCPA’s ionic form .

Structural Analogues: MCPA Sodium Salt: Higher water solubility facilitates foliar application but limits soil residual activity. The target compound’s ester form may offer prolonged soil presence .

Synthetic Trends :

  • Fluorination (as seen in the target compound) is a common strategy to optimize agrochemicals, balancing potency and environmental safety .

Research Findings and Data Gaps

  • Herbicidal Activity: No direct studies on the target compound were found.
  • Environmental Fate : Esters like the target compound typically hydrolyze slower than acids, increasing soil half-life. This could raise regulatory scrutiny regarding accumulation .
  • Toxicity : Fluorinated compounds often exhibit lower mammalian toxicity but may pose ecological risks (e.g., bioaccumulation in aquatic systems) .

Biological Activity

Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate, a compound with significant potential in agricultural and medicinal applications, is a derivative of phenoxyacetic acid. This article examines its biological activity, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14ClF2N O3\text{C}_{15}\text{H}_{14}\text{ClF}_2\text{N O}_3

Molecular Weight : 329.70 g/mol
CAS Number : 339011-04-0

Biological Activity Overview

This compound exhibits a range of biological activities, primarily as an herbicide and potential therapeutic agent. Its mechanism of action is largely attributed to its ability to interfere with plant growth hormones and enzyme systems.

1. Herbicidal Activity

The compound functions as a selective herbicide targeting broadleaf weeds. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Studies have shown that it is effective against various weed species, including thistle and dock .

2. Antimicrobial Properties

Research indicates that derivatives of phenoxyacetic acid exhibit antimicrobial activity. This compound has been evaluated for its potential against bacterial strains, showing promising results in inhibiting growth at certain concentrations.

Case Study 1: Herbicidal Efficacy

A field study conducted in agricultural settings assessed the effectiveness of this compound against common broadleaf weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, confirming its efficacy as a herbicide.

Case Study 2: Antimicrobial Testing

In vitro studies were performed to evaluate the antimicrobial properties of the compound against E. coli and S. aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential applications in agricultural microbiology.

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